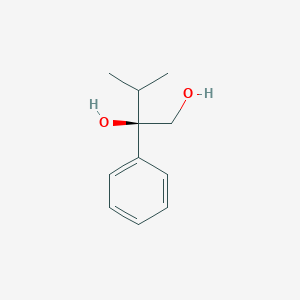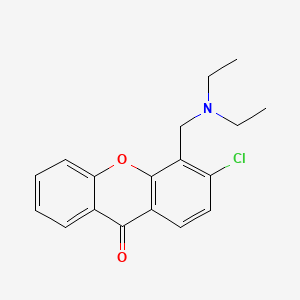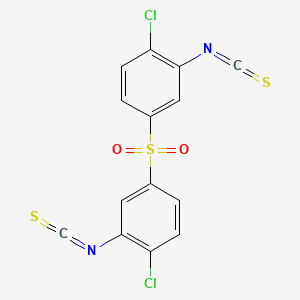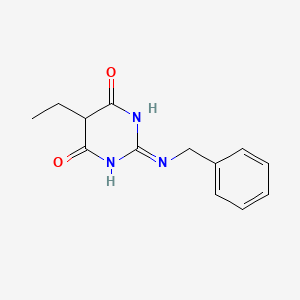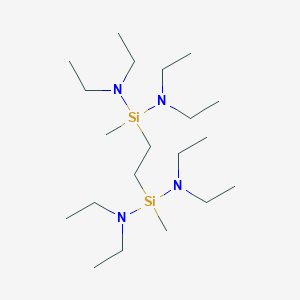
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine is a chemical compound with the molecular formula C20H50N4Si2. This compound is known for its unique structure, which includes silicon atoms and multiple ethyl and methyl groups. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the formation of intermediate compounds that contain the necessary functional groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine include other silicon-containing organic compounds and diamines with similar structural features.
Uniqueness
What sets this compound apart is its specific arrangement of ethyl and methyl groups, along with the presence of silicon atoms. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
50376-33-5 |
|---|---|
Molekularformel |
C20H50N4Si2 |
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
N-[2-[bis(diethylamino)-methylsilyl]ethyl-(diethylamino)-methylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C20H50N4Si2/c1-11-21(12-2)25(9,22(13-3)14-4)19-20-26(10,23(15-5)16-6)24(17-7)18-8/h11-20H2,1-10H3 |
InChI-Schlüssel |
CIVNTFXERGWTKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Si](C)(CC[Si](C)(N(CC)CC)N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
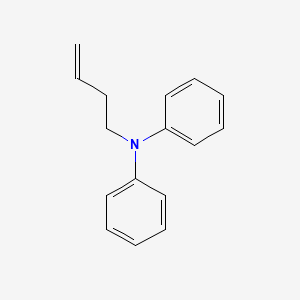

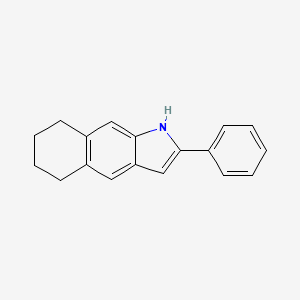
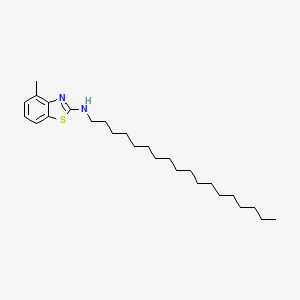
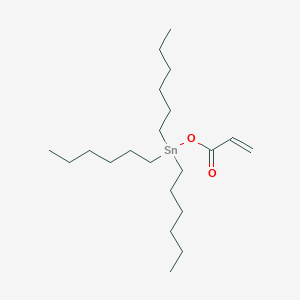
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)

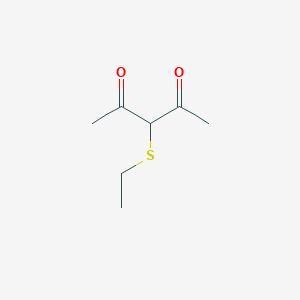
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
